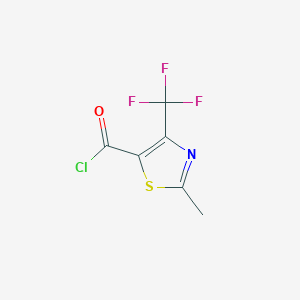
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Cat. No. B170107
Key on ui cas rn:
117724-64-8
M. Wt: 229.61 g/mol
InChI Key: WNJINNZMSVNKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05837721
Procedure details


2-Methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole 6.47 g and 2,6-dibromo-4-trifluoromethoxy aniline 8.91 g were added in acetonitrile 16.8 ml, and they were heated to reflex for 6.5 hours. Solvent was removed from the reaction mixture by distillation under a reduced pressure, and then ethyl acetate 420 g and water 300 ml were added and they were agitated. After standing calmly, the ethyl acetate layer was collected, and washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession. Then, after drying over anhydrous sodium sulfate, solvent was removed by distillation under a reduced pressure, to obtain thifluzamide 13.9 g.
Quantity
6.47 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:11](Cl)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[Br:14][C:15]1[CH:21]=[C:20]([O:22][C:23]([F:26])([F:25])[F:24])[CH:19]=[C:18]([Br:27])[C:16]=1[NH2:17]>C(#N)C>[CH3:1][C:2]1[S:3][C:4]([C:11]([NH:17][C:16]2[C:18]([Br:27])=[CH:19][C:20]([O:22][C:23]([F:26])([F:24])[F:25])=[CH:21][C:15]=2[Br:14])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C(F)(F)F)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
8.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1)OC(F)(F)F)Br
|
|
Name
|
|
|
Quantity
|
16.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
they were agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
they were heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed from the reaction mixture by distillation under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate 420 g and water 300 ml were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethyl acetate layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then, after drying over anhydrous sodium sulfate, solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
